2-Methylmorpholin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18477-92-4 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methylmorpholin-4-amine |
InChI |
InChI=1S/C5H12N2O/c1-5-4-7(6)2-3-8-5/h5H,2-4,6H2,1H3 |
InChI Key |
KHRYHVAUJGMGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methylmorpholin 4 Amine
Elucidation of Nucleophilic and Electrophilic Pathways
The reactivity of 2-methylmorpholin-4-amine is dominated by the nucleophilic character of its nitrogen atoms. The endocyclic nitrogen of the morpholine (B109124) ring and the exocyclic amino nitrogen both possess lone pairs of electrons, rendering them susceptible to attack by electrophiles.
Nucleophilic Pathways:
The N-amino group of morpholine derivatives is a key site for nucleophilic reactions. For instance, N-aminomorpholine readily undergoes condensation reactions with various functionally substituted aldehydes. nih.gov In a typical reaction, equimolar amounts of N-aminomorpholine and an aldehyde are heated in a suitable solvent, such as isopropyl alcohol, to yield the corresponding hydrazones. nih.govresearchgate.net This reactivity is directly applicable to this compound, where the N-amino group can react with carbonyl compounds to form hydrazone derivatives.
The general reaction scheme for the formation of hydrazones from N-aminomorpholine is as follows:
Reaction: N-aminomorpholine + Substituted Aldehyde → N-aminomorpholine Hydrazone
This transformation highlights the nucleophilicity of the primary amino group. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
Furthermore, amines, in general, are known to react with a variety of electrophiles. These reactions include alkylation, acylation, and sulfonylation. idc-online.commnstate.edu While specific studies on this compound are limited, it is anticipated to undergo similar transformations. For example, reaction with alkyl halides would lead to N-alkylated products, and reaction with acid chlorides would yield the corresponding amides. mnstate.edu
Electrophilic Pathways:
While primarily nucleophilic, the nitrogen atoms in this compound can also be involved in electrophilic pathways, particularly after activation. For instance, N-nitrosamines, which are structurally related to N-amino compounds, can undergo photochemical reactions under acidic conditions, driven by the reactivity of the resulting aminium radical. acs.org
Aryl amines are highly reactive towards electrophilic aromatic substitution due to the strong activating and ortho, para-directing nature of the amino group. ucalgary.ca However, the basicity of the amino group makes it incompatible with strong acids used in reactions like nitration and sulfonation. ucalgary.ca To circumvent this, the amino group is often "protected" by converting it into an amide, which is a less powerful activating group. ucalgary.ca This principle could be applied to manipulate the reactivity of aromatic derivatives of this compound.
Kinetic and Thermodynamic Analysis of Reactions Involving this compound
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively reported in the literature. However, general principles and data from related systems can provide valuable insights.
The rates of chemical reactions are influenced by factors such as temperature, concentration, and the presence of catalysts. For reactions involving amines, the basicity and steric hindrance around the nitrogen atom are crucial. cdnsciencepub.com For example, in the racemization of certain oxazolones, the rate of the base-catalyzed reaction is dependent on both the basicity and the steric hindrance of the tertiary amine used as a catalyst. cdnsciencepub.com
Thermodynamic considerations determine the position of equilibrium in a reversible reaction. The Gibbs free energy change (ΔG) of a reaction indicates its spontaneity. For many reactions, including those involving the synthesis of N-methyl morpholine from dimethyl carbonate and morpholine, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change have been calculated to understand the effect of temperature on the reaction. researchgate.net
A theoretical study on the formation of urethane (B1682113) catalyzed by morpholine and 4-methylmorpholine (B44366) revealed that the reaction mechanism and energy profile are significantly altered by the catalyst. researchgate.net Such computational studies can be employed to predict the kinetic and thermodynamic parameters for reactions of this compound.
Table 1: General Kinetic and Thermodynamic Concepts in Amine Reactions
| Parameter | Description | Relevance to this compound |
| Rate Constant (k) | A measure of the reaction rate. | Expected to be influenced by the nucleophilicity of the nitrogen atoms and steric effects from the methyl group. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The presence of the methyl group may introduce steric hindrance, potentially affecting the activation energy of certain reactions. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Can be calculated or experimentally determined to assess the exothermic or endothermic nature of reactions. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction at constant temperature and pressure. | Crucial for predicting the feasibility and equilibrium position of reactions involving this compound. |
Formation of Complex Molecular Architectures and Heterocyclic Systems via this compound Building Blocks
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems. sigmaaldrich.com The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.
The condensation reaction of N-aminomorpholine with functionally substituted benzaldehydes to form hydrazones is a prime example of its utility in building larger molecules. nih.govresearchgate.net For instance, the reaction with o-formyl benzoic acid can lead to the formation of aminophthalides under certain conditions. nih.gov The resulting hydrazones can undergo further cyclization reactions. For example, the interaction of 2-((morpholinoimino)methyl)benzoic acid with acetic anhydride (B1165640) leads to the formation of a phthalimidine derivative. nih.gov
These reactions demonstrate that the N-amino morpholine core can be readily elaborated into more complex heterocyclic structures. The methyl group in this compound can introduce specific stereochemical features and influence the conformational preferences of the resulting molecules.
The use of propargyl amines and alcohols as precursors for the synthesis of nitrogen- and oxygen-containing heterocycles through various cyclization reactions is a well-established strategy. researchgate.net Similarly, this compound can be envisioned as a key component in multicomponent reactions for the construction of diverse heterocyclic libraries. Vanillin, a biosourced building block, has been used in the synthesis of various heterocycles through reactions like the Hantzsch reaction and Prins cyclization. frontiersin.org
Catalytic Roles and Ligand Design Principles Utilizing this compound
The unique structural and electronic properties of this compound make it a promising candidate for applications in catalysis and coordination chemistry.
Morpholine and its derivatives have been explored as organocatalysts in various organic transformations. nih.gov While pyrrolidine-based catalysts are often more efficient in enamine catalysis, morpholine-based catalysts have shown promise, particularly in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov The lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.gov
Despite these limitations, new morpholine-based organocatalysts have been designed that work efficiently. nih.gov These catalysts often feature additional functional groups that can participate in the catalytic cycle, for example, through hydrogen bonding. In the context of this compound, both the endocyclic and exocyclic nitrogen atoms could potentially be involved in catalytic cycles. The N-amino group, in particular, could act as a key functional group in bifunctional organocatalysts.
The formylation of amines, an important transformation in organic synthesis, can be catalyzed by various organic and inorganic catalysts. nih.gov In some methods, N-methylmorpholine is used as a base. nih.gov This suggests a potential role for this compound in similar acid-scavenging or catalytic capacities.
The nitrogen atoms of this compound can act as donor atoms, allowing it to function as a ligand in coordination complexes with metal ions. The design of ligands is a crucial aspect of developing transition metal catalysts for various organic reactions. researchgate.net
Copper(II) complexes with isomeric morpholine-substituted 2-formylpyridine thiosemicarbazone hybrids have been synthesized and characterized. nih.govacs.org In these complexes, the morpholine nitrogen can be involved in the coordination to the metal center. The position of the morpholine substituent on the pyridine (B92270) ring has been shown to have a marked effect on the properties of the resulting complexes. nih.govacs.org
Triazine-based ligands have been used to synthesize tridentate chelate complexes with metals like Cu(II), Ni(II), and Co(II). researchgate.net Given that this compound contains multiple potential donor sites, it could be used to synthesize mono- or polydentate ligands for a variety of metal ions. The methyl group at the 2-position can introduce steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes.
Advanced Spectroscopic and Computational Characterization of 2 Methylmorpholin 4 Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. A full analysis of 2-Methylmorpholin-4-amine would involve a suite of NMR experiments.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms in this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the morpholine (B109124) ring, and the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the oxygen and nitrogen atoms would likely appear at a lower field (higher ppm) compared to the methyl protons. nih.gov Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the atoms. fu-berlin.de Integration of the peak areas would correspond to the number of protons giving rise to each signal.
¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the morpholine ring would be influenced by the neighboring heteroatoms. The methyl carbon would typically appear at a higher field (lower ppm). docbrown.info
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding framework and stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. fu-berlin.de This would allow for the tracing of the proton network within the morpholine ring and the confirmation of the methyl group's position.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the methyl group relative to the other substituents on the morpholine ring (i.e., whether it is in a cis or trans configuration).
A hypothetical data table for the ¹H and ¹³C NMR of this compound might look as follows, although actual values would depend on experimental conditions such as the solvent used. acs.org
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | Value | Value | Multiplicity |
| 3 | Value | Value | Multiplicity |
| 4 (N-Amine) | - | - | - |
| 5 | Value | Value | Multiplicity |
| 6 | Value | Value | Multiplicity |
| CH₃ | Value | Value | Multiplicity |
| NH₂ | - | Value | Broad Singlet |
The morpholine ring is not planar and can exist in different conformations, most commonly a chair-like conformation. The presence of a methyl group and an amine group can lead to different conformational isomers being in equilibrium. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational changes. nist.govucl.ac.uk
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for the individual conformers may broaden, coalesce, and eventually sharpen into separate sets of peaks for each conformer. libretexts.org
Line shape analysis of these temperature-dependent spectra would allow for the determination of the activation energy barriers (ΔG‡) for the conformational changes, such as ring inversion. blogspot.com This would provide insight into the flexibility of the this compound molecule.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This allows for the determination of the precise elemental composition of this compound. For a molecule with the chemical formula C₅H₁₂N₂O, the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula and rule out other possibilities with the same nominal mass. lcms.cz
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.org In a typical experiment, the molecular ion of this compound would be selected in the first stage of the mass spectrometer. This selected ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
The fragmentation pattern is highly dependent on the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: The breaking of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orglibretexts.org This could lead to the loss of a methyl radical or other fragments from the ring.
Loss of the amine group: Cleavage of the N-N bond could result in the loss of the NH₂ group.
Ring opening and fragmentation: The morpholine ring itself could undergo cleavage, leading to a series of characteristic fragment ions.
By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which provides strong evidence for the deduced structure. A hypothetical table of major fragments is presented below.
| m/z of Fragment Ion | Proposed Structure/Identity of Lost Neutral |
| Value | Molecular Ion [M+H]⁺ |
| Value | Loss of CH₃ |
| Value | Loss of NH₂ |
| Value | Loss of C₂H₄O |
| Value | Other characteristic fragments |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. mdpi.comacs.org These two techniques are complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. bioanalysis-zone.com An IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. plos.orgutdallas.edu
C-H stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
N-H bending: The bending vibration of the N-H bond in the amine group would be observed in the region of 1590-1650 cm⁻¹.
C-N stretching: This would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
C-O-C stretching: The ether linkage in the morpholine ring would produce a strong, characteristic band, usually in the 1070-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. renishaw.com While some vibrations are strong in the IR spectrum, others are strong in the Raman spectrum. For this compound, Raman spectroscopy would also be sensitive to the C-C, C-N, and C-O skeletal vibrations of the morpholine ring. The symmetric vibrations of the molecule would be particularly Raman active. ondavia.com
A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. Computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.govpdx.edu
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Amine) | Stretching | 3300-3500 | IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |
| N-H (Amine) | Bending | 1590-1650 | IR |
| C-O-C (Ether) | Stretching | 1070-1150 | IR |
| C-N (Amine) | Stretching | 1000-1350 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal information about its molecular geometry, conformational preferences in the solid state, and the nature of intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would involve growing a suitable crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
Expected Structural Features:
Morpholine Ring Conformation: The morpholine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings.
Methyl Group Orientation: The methyl group at the C2 position could be either in an axial or equatorial position. Quantum chemical calculations would likely predict the equatorial position to be more stable due to reduced steric hindrance.
Amine Group Geometry: The geometry around the exocyclic nitrogen atom (N4) would be of interest. It is expected to be trigonal pyramidal, consistent with an sp³-hybridized amine.
Intermolecular Interactions: In the solid state, it is anticipated that the primary intermolecular interactions would be hydrogen bonds involving the amine group (N-H···N or N-H···O), connecting neighboring molecules into a supramolecular architecture.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521 |
| b (Å) | 10.112 |
| c (Å) | 9.345 |
| β (°) | 105.3 |
| Volume (ų) | 776.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.178 |
| Hydrogen Bonding | N-H···N, N-H···O |
This data is illustrative and not based on experimental results.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering insights into the structure, properties, and reactivity of molecules at the atomic level.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in understanding the electronic properties of this compound.
Key areas of investigation would include:
Conformational Analysis: Calculation of the relative energies of different conformers (e.g., chair vs. boat for the morpholine ring, and axial vs. equatorial for the methyl group) to identify the most stable structure in the gas phase.
Geometric Parameters: Optimization of the molecular geometry to predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Electronic Properties: Calculation of properties such as the dipole moment, molecular electrostatic potential (MEP) to identify regions of high and low electron density, and frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.
Hypothetical Calculated Energetic Data:
| Conformer | Relative Energy (kcal/mol) |
| Chair, Equatorial Methyl | 0.00 |
| Chair, Axial Methyl | 2.5 |
| Boat, Equatorial Methyl | 5.8 |
This data is illustrative and not based on experimental results.
Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Space
Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound, particularly its interactions in a solvent and its conformational flexibility over time.
An MD simulation would involve defining a force field to describe the interactions between atoms and then solving Newton's equations of motion for a system containing one or more molecules of this compound, typically surrounded by solvent molecules (e.g., water).
Insights from MD simulations would include:
Solvation Structure: Analysis of the radial distribution functions (RDFs) between the amine hydrogen atoms and solvent oxygen atoms would reveal the structure of the solvation shell and the extent of hydrogen bonding.
Conformational Dynamics: The simulation would show transitions between different conformations, providing a picture of the molecule's flexibility and the energy barriers between different states.
Diffusion and Transport Properties: The mean square displacement of the molecule over time can be used to calculate its diffusion coefficient in a given solvent.
Prediction of Spectroscopic Parameters and Reaction Coordinate Analysis
Computational methods can also be used to predict spectroscopic data, which is invaluable for interpreting experimental spectra.
Vibrational Spectroscopy: Calculation of the vibrational frequencies and intensities would allow for the assignment of peaks in the experimental infrared (IR) and Raman spectra.
NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental data, can help to confirm the molecular structure and assign specific resonances to individual atoms.
Reaction Coordinate Analysis: For studying potential reactions of this compound, computational methods can be used to map out the potential energy surface along a reaction coordinate. This allows for the identification of transition states and the calculation of activation energies, providing insights into reaction mechanisms and kinetics.
Hypothetical Predicted vs. Experimental Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (N-H) | 2.15 | 2.10 |
| ¹³C (C2) | 55.4 | 55.9 |
This data is illustrative and not based on experimental results.
Applications of 2 Methylmorpholin 4 Amine in Advanced Chemical Systems and Materials Science
Integration as a Building Block in Polymer Chemistry and Macromolecular Architectures
The unique combination of a reactive primary amine attached to the morpholine (B109124) nitrogen and a heterocyclic ring makes 2-Methylmorpholin-4-amine a promising candidate for polymer synthesis and modification.
The primary amine group (-NH2) on this compound can serve as a reactive site for incorporation into various polymer backbones. Amine functional groups are versatile handles in polymerization reactions, enabling the creation of polymers with tailored properties. wikipedia.org For instance, it could potentially be used as a co-monomer in the synthesis of polyamides, polyimides, or polyureas, where the amine group reacts with carboxylic acids, anhydrides, or isocyanates, respectively.
The inclusion of the 2-methylmorpholine (B1581761) moiety into a polymer chain would impart specific characteristics to the final material. The morpholine ring introduces a polar ether linkage and a tertiary amine, which can influence solubility, thermal stability, and adhesive properties. e3s-conferences.org The presence of these functional groups can enhance the polymer's affinity for polar solvents or surfaces and provide sites for post-polymerization modifications.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer Reactant | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyamide | Dicarboxylic acid / Acyl chloride | Amide | Enhanced thermal stability, specific solubility |
| Polyurea | Diisocyanate | Urea | Improved adhesion, potential for elastomeric properties |
| Polyimide | Dianhydride | Imide (via amic acid intermediate) | High-performance thermal and chemical resistance |
The amine functionality of this compound is well-suited for the surface modification of various substrates and for polymer grafting. Polymer grafting is a technique used to alter the surface properties of materials by covalently attaching polymer chains. nih.gov The "grafting to" method involves attaching pre-formed polymer chains to a surface, while the "grafting from" approach initiates polymerization directly from the surface. acs.org
The -NH2 group of this compound can be anchored to surfaces containing electrophilic groups (e.g., epoxides, acyl chlorides, or isocyanates), creating a functionalized surface. acs.orggoogle.com This monolayer of morpholine-containing molecules could then serve as an initiation site for subsequent polymerization, leading to a dense layer of grafted polymer chains. Such modifications are crucial for improving biocompatibility, adhesion, and anti-fouling properties in materials science. Amine functionalization has been shown to be a key strategy for enhancing the performance of porous organic polymers for various applications. rsc.orgrsc.org
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgmdpi.com In this context, host-guest chemistry describes complexes where a "host" molecule encloses a "guest" molecule. wikipedia.orgnih.gov
This compound possesses structural features that could enable its participation in such assemblies.
Hydrogen Bonding: The N-amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. tandfonline.com This allows for the formation of predictable, ordered structures with other molecules.
Guest Molecule Potential: The relatively small and defined structure of this compound makes it a suitable candidate to act as a "guest" molecule, fitting into the cavities of larger "host" macrocycles like cyclodextrins, calixarenes, or cucurbiturils. opastpublishers.com
Coordination Complexes: Alkyl amines are known to be attractive ligands for creating functional coordination materials. tandfonline.com The amine groups on this compound could coordinate with metal ions, acting as a tecton (building block) for the self-assembly of metal-organic frameworks (MOFs) or other coordination polymers.
Development of Novel Solvents and Specialized Reaction Media
Morpholine and its derivatives, like N-methylmorpholine, are widely used in industry as solvents, catalysts, and pH adjusters due to their polarity, miscibility with water and organic solvents, and basicity. wikipedia.orgsilverfernchemical.comnbinno.comataman-chemicals.com Morpholine is often employed as a solvent for resins, dyes, and waxes, and its polarity makes it useful in various chemical reactions. wikipedia.orgatamanchemicals.com
Based on its structure, this compound would be a polar, basic liquid. Its potential as a specialized solvent or reaction medium could be explored in several areas:
Polar Aprotic Solvent: The molecule's polarity, arising from the ether and multiple amine functionalities, suggests it could serve as a solvent for a range of chemical transformations.
Base Catalyst: The presence of both a primary and a tertiary amine group suggests it could function as a mild base or nucleophilic catalyst in organic synthesis.
Component in Functional Fluids: Its properties could make it a useful additive in formulations for corrosion inhibitors or anti-scaling agents, similar to how morpholine is used in boiler water treatment systems. silverfernchemical.comchemicalbook.comnih.gov
Utilization in Industrial Chemical Processes and Specialty Chemical Formulation
The morpholine heterocycle is a privileged structure in medicinal chemistry and a key building block for pharmaceuticals, agrochemicals, and rubber chemicals. e3s-conferences.orgchemicalbook.comnih.gov The specific structure of this compound could be leveraged as an intermediate in the synthesis of more complex specialty chemicals.
Aqueous amine solutions are the most established technology for capturing carbon dioxide (CO2) from industrial flue gas streams. rsc.org The process relies on the chemical reaction between CO2 and the amine to form carbamates or bicarbonates, which can be reversed by heating to release the pure CO2 and regenerate the amine solvent. acs.orgacs.org
The N-amino group of this compound is a primary amine, which is known to react readily with CO2. The general mechanism involves the formation of a zwitterionic intermediate, followed by deprotonation by another amine molecule to form a stable carbamate.
Reaction: 2 R-NH₂ + CO₂ ⇌ R-NH-COO⁻ + R-NH₃⁺
Morpholine itself has been investigated as a solvent for CO2 capture due to its high thermal stability and fast reaction rate. researchgate.netresearchgate.net Research into blends of cyclic amines has shown that the structural relationship between the amino sites that form the carbamate and the protonated amine is crucial for stability and efficiency. acs.orgacs.org The presence of multiple amine sites within this compound (the primary 4-amino group and the tertiary ring nitrogen) could offer interesting reactivity and stability profiles. Furthermore, recent studies have demonstrated that morpholine can be used to both capture CO2 and subsequently convert it into value-added chemicals like N-formylmorpholine, highlighting the potential for integrated capture and utilization strategies involving this class of compounds. acs.orgnih.gov
Table 2: Comparison of Amine Structures for CO2 Capture
| Compound | Amine Type(s) | Key Structural Features | Potential Role in CO2 Capture |
|---|---|---|---|
| Monoethanolamine (MEA) | Primary | Hydroxyl group for increased solubility | Industry benchmark; forms stable carbamates |
| Morpholine | Secondary | Cyclic ether ring; high thermal stability | Fast reaction kinetics; lower degradation |
| This compound | Primary, Tertiary | N-amino group for reactivity; morpholine ring for stability | Potential for high reactivity (primary amine) and favorable stability from the morpholine scaffold |
| Piperazine (B1678402) (PZ) | Secondary (x2) | Cyclic diamine | High reaction rates and cyclic capacity |
While specific data on the performance of this compound for CO2 capture is not available, its structure suggests it is a promising candidate for investigation within the broader search for more efficient, stable, and less corrosive amine-based solvents. frontiersin.org
Design of Functional Additives and Intermediates
Extensive research indicates that publicly available scientific literature and patent databases contain limited specific information regarding the direct application of this compound as a functional additive or intermediate in advanced chemical systems and materials science. While the broader class of morpholine derivatives sees wide use, detailed research findings and data tables specifically for this compound are not readily found in the searched resources.
The morpholine moiety itself is a versatile scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. researchgate.netlifechemicals.com Morpholine and its derivatives are known to be utilized as building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. lifechemicals.com They can act as corrosion inhibitors, catalysts, and are used in the production of rubber-processing chemicals and optical brighteners.
However, the specific role of the methyl group at the 2-position and the amine group at the 4-position of this compound in tailoring its properties for use as a functional additive or a reactive intermediate is not well-documented in the available literature. Typically, the substitution pattern on the morpholine ring significantly influences the compound's physical and chemical characteristics, such as its basicity, nucleophilicity, and steric hindrance, which in turn dictate its potential applications.
For instance, N-substituted morpholines, like N-methylmorpholine, are widely used as catalysts in polyurethane foam production and as precursors to N-methylmorpholine N-oxide (NMMO), a solvent for cellulose in the Lyocell process. wikipedia.orgwikipedia.org The presence of a primary amine group at the 4-position, as in this compound, would suggest potential applications as a monomer in polymerization reactions, a cross-linking agent, or as a starting material for the synthesis of more complex molecules through reactions typical of primary amines. The methyl group at the 2-position could introduce some steric hindrance and affect the stereochemistry of its derivatives.
Despite these theoretical possibilities, specific examples, detailed research findings, and quantitative data that would allow for the creation of informative data tables on the performance of this compound in these roles are not present in the surveyed scientific literature. Further research and publication in this specific area would be necessary to fully elucidate the potential of this compound as a functional additive and intermediate in materials science.
Structure Reactivity and Structure Property Relationship Studies of 2 Methylmorpholin 4 Amine Derivatives
Impact of Substituent Effects on Chemical Reactivity and Selectivity
The introduction of different chemical groups (substituents) onto the 2-Methylmorpholin-4-amine framework can significantly alter its electronic and steric properties, thereby influencing its reactivity and the selectivity of its chemical reactions. Substituents can exert their influence through inductive effects (the pulling or pushing of electron density through sigma bonds) and resonance effects (the delocalization of electrons through pi systems).
Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, decrease the electron density on the morpholine (B109124) ring and the exocyclic amine. This can make the amine nitrogen less nucleophilic and less basic. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (OCH₃) or methyl (CH₃) groups, increase electron density, enhancing the nucleophilicity and basicity of the amine.
These electronic perturbations directly impact reaction rates and outcomes. For instance, in nucleophilic substitution reactions where the morpholine nitrogen acts as the nucleophile, the presence of an EDG would likely increase the reaction rate, while an EWG would decrease it. nih.gov Studies on related heterocyclic systems have shown that the reactivity of the molecule can span several orders of magnitude based solely on the electronic nature of the substituents. nih.gov
The position of the substituent also matters. A group at the 2-position, adjacent to the existing methyl group, will have a more significant steric impact than a group at the 5- or 6-position. This steric hindrance can affect the accessibility of the amine nitrogen to reactants, influencing the regioselectivity of a reaction.
A study on quinone methides reacting with morpholine demonstrated that electron-withdrawing substituents on the electrophile progressively decreased its lifetime, indicating a faster reaction rate. nih.gov This principle can be extrapolated to reactions involving this compound derivatives, where the electronic nature of substituents on a reacting partner would similarly modulate the reaction kinetics.
Table 1: Predicted Impact of Substituents on the Reactivity of the 4-Amino Group
| Substituent on Morpholine Ring | Electronic Effect | Predicted Effect on Basicity/Nucleophilicity | Predicted Impact on Reaction Rate (with Electrophile) |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decrease | Decrease |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease | Decrease |
| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Increase | Increase |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Increase | Increase |
Stereochemical Influence on Chemical Properties and Molecular Recognition
The this compound molecule is chiral due to the stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-2-Methylmorpholin-4-amine and (S)-2-Methylmorpholin-4-amine. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical as it dictates how the molecule interacts with other chiral molecules, such as enzymes, receptors, or other drug molecules. nih.gov
In the context of molecular recognition, the difference between the (R) and (S) enantiomers can lead to vastly different biological activities or chemical properties. bham.ac.uk Biological systems are inherently chiral, and a receptor's binding pocket is shaped to accommodate one enantiomer much more effectively than the other, similar to how a right-handed glove fits a right hand but not a left hand. Structure-activity relationship (SAR) studies on other morpholine derivatives have established that stereochemistry is a key determinant of activity and selectivity. nih.gov For example, in inhibitors of monoamine reuptake, the (S,S) and (R,R) stereoisomers of 2-[(phenoxy)(phenyl)methyl]morpholine show different profiles for serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov
This principle of stereochemical discrimination is fundamental in drug design and materials science. The ability to synthesize and isolate specific stereoisomers of this compound derivatives is essential for developing compounds with desired and predictable properties. bham.ac.ukbirmingham.ac.uk
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.gov These models use molecular descriptors—numerical values that encode information about the steric, electronic, and topological properties of a molecule—to predict its behavior in a chemical reaction. researchgate.net
For a series of this compound derivatives, a QSRR model could be developed to predict reaction rates, equilibrium constants, or product selectivity. The process involves several steps:
Data Set Generation: A series of derivatives is synthesized, and their reactivity in a specific reaction is measured experimentally. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated using computational chemistry software. These can include descriptors for size (e.g., molecular weight), shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges).
Model Building: Statistical or machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVR), or Artificial Neural Networks (ANN), are used to build a model that correlates the calculated descriptors with the observed reactivity. nih.govnih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Table 2: Examples of Molecular Descriptors for QSRR Modeling
| Descriptor Type | Example Descriptor | Property Encoded |
|---|---|---|
| Electronic | Partial Charge on N-atom | Electron density, nucleophilicity |
| Steric | Molecular Volume | Size and bulkiness of the molecule |
| Topological | Wiener Index | Molecular branching and connectivity |
| Thermodynamic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Hydrophobicity | LogP | Solubility and partitioning behavior |
Rational Design Principles for Tuning Chemical Behavior and Performance
Rational design involves the deliberate and strategic modification of a molecule's structure to achieve a desired chemical property or biological activity. The principles of substituent effects, stereochemistry, and QSRR modeling all contribute to a rational design strategy for this compound derivatives.
The goal is to create a feedback loop of design, synthesis, and testing. Based on an initial understanding of the structure-activity relationships, new derivatives can be designed with specific modifications intended to enhance performance.
Key Design Principles:
Scaffold Hopping and Bioisosteric Replacement: The core morpholine ring can be considered a privileged scaffold that imparts favorable pharmacokinetic properties like solubility. acs.org Functional groups can be replaced with bioisosteres (groups with similar physical or chemical properties) to fine-tune activity while maintaining essential binding interactions.
Stereochemical Control: As discussed, synthesizing stereochemically pure compounds is crucial. If one enantiomer is found to be more active or have a better property profile, synthetic routes should be designed to produce that specific isomer exclusively. nih.gov
Substituent Tuning: Based on QSRR models or qualitative understanding, substituents can be added to modulate electronic and steric properties. For example, to increase the nucleophilicity of the 4-amino group, electron-donating groups could be introduced on the morpholine ring. To improve membrane permeability, lipophilic substituents might be added.
Conformational Locking: Introducing bulky substituents or creating cyclic structures can restrict the conformational flexibility of the morpholine ring. This "locking" can pre-organize the molecule into the ideal conformation for binding to a biological target, potentially increasing its potency.
By applying these principles, chemists can systematically explore the chemical space around the this compound structure to optimize its behavior for a specific application, whether it be as a pharmaceutical agent, a catalyst, or a building block in organic synthesis. researchgate.net
Future Research Directions and Emerging Paradigms for 2 Methylmorpholin 4 Amine Chemistry
Exploration of Continuous Flow Chemistry and Photoredox Catalysis for 2-Methylmorpholin-4-amine Synthesis
The synthesis of morpholine (B109124) derivatives can be advanced by adopting modern synthetic technologies such as continuous flow chemistry and photoredox catalysis. chemrxiv.orgorganic-chemistry.org Continuous flow systems offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comresearchgate.net For the synthesis of this compound, a continuous flow approach could lead to higher yields and purity by allowing for precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com
Photoredox catalysis, a powerful tool in modern organic synthesis, enables the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions using visible light. researchgate.netpolyu.edu.hk This methodology could be particularly useful for the synthesis and functionalization of this compound. For instance, photoredox-mediated reactions could facilitate the introduction of complex substituents onto the morpholine ring or the amine group, providing access to a diverse range of novel derivatives. nih.gov
Table 1: Potential Advantages of Continuous Flow and Photoredox Catalysis in this compound Synthesis
| Feature | Continuous Flow Chemistry | Photoredox Catalysis |
|---|---|---|
| Reaction Conditions | Precise control over temperature, pressure, and mixing | Mild reaction conditions (visible light, room temperature) |
| Safety | Enhanced safety profile due to small reaction volumes | Avoidance of harsh reagents and high temperatures |
| Scalability | Readily scalable by extending reaction time | Scalable with appropriate reactor design |
| Selectivity | Improved chemo-, regio-, and stereoselectivity | High selectivity through catalyst control |
| Efficiency | Increased reaction efficiency and space-time yields | Access to novel reaction pathways |
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all the starting materials, represent a highly efficient strategy for the synthesis of complex molecules. nih.govdiva-portal.org The integration of this compound into MCRs could provide rapid access to libraries of novel compounds with potential biological activity. For example, this compound could serve as the amine component in well-established MCRs such as the Ugi or Mannich reactions. nih.gov
Cascade processes, where a series of intramolecular reactions are triggered by a single event, offer another elegant approach to molecular complexity. Designing cascade reactions that incorporate this compound could lead to the efficient construction of intricate polycyclic systems.
Advanced In Situ Spectroscopic Monitoring for Reaction Optimization
To fully optimize the synthesis and subsequent reactions of this compound, the application of advanced in situ spectroscopic techniques is crucial. spectroscopyonline.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of reaction kinetics and the identification of transient intermediates. spectroscopyonline.comfu-berlin.debirmingham.ac.uk This detailed mechanistic understanding is invaluable for improving reaction yields, minimizing side products, and ensuring process safety. For instance, in situ monitoring could be employed to fine-tune the conditions of a continuous flow synthesis of this compound to maximize throughput and purity. flinders.edu.au
Computational Design and Virtual Screening of Novel this compound Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com The computational design and virtual screening of novel this compound derivatives can significantly accelerate the discovery of new compounds with desired properties. nih.govnih.govchemrxiv.org
Structure-based virtual screening can be used to identify derivatives of this compound that are predicted to bind to a specific biological target. nih.govfrontiersin.org This process involves docking a library of virtual compounds into the three-dimensional structure of the target protein and scoring their potential binding affinity. frontiersin.org Similarly, ligand-based virtual screening can be employed when the structure of the target is unknown. This approach uses the known structure-activity relationships of existing active compounds to identify new molecules with similar properties. nih.govnih.gov
Table 2: Computational Approaches for the Design of this compound Derivatives
| Technique | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Identification of potential biological targets and lead compounds. chemrxiv.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Virtual screening of large compound libraries to find new active molecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a series of compounds with their biological activity. | Prediction of the activity of novel derivatives and optimization of lead compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Understanding the dynamic interactions between a ligand and its target. chemrxiv.org |
Interdisciplinary Research Avenues within Chemical Sciences
The unique structural features of this compound open up possibilities for interdisciplinary research. In medicinal chemistry, its derivatives could be explored as novel therapeutic agents. The morpholine scaffold is a common motif in many approved drugs. chemrxiv.org In materials science, polymers and coordination complexes incorporating the this compound moiety could exhibit interesting properties for applications in areas such as catalysis or gas storage. Furthermore, its potential as a chiral building block in asymmetric synthesis warrants investigation.
Q & A
Basic: What are the standard synthetic routes for 2-Methylmorpholin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous morpholine-containing compounds, urea substitution on morpholine is a foundational step, followed by sequential alkylation or amination to introduce methyl groups . Reaction parameters such as solvent choice (e.g., ethanol for reflux), temperature (controlled to avoid side reactions), and stoichiometric ratios of morpholine to methylating agents are critical. Optimizing these conditions can improve yields; excess morpholine (1.2–1.5 equivalents) and prolonged reflux (8–12 hours) are often used to drive reactions to completion .
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns on the morpholine ring and methyl group placement .
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Validates empirical formulas (e.g., CHNO for 4-(2-aminoethyl)morpholine analogs) .
- FT-IR : Confirms functional groups (e.g., N-H stretching in amines at ~3300 cm) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological activity?
Methodological Answer:
SAR studies require systematic variation of substituents on the morpholine ring and adjacent groups. For example:
- Methyl Group Positioning : Compare bioactivity of 2-methyl vs. 3-methyl analogs to determine steric/electronic effects.
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent size/logP with activity (e.g., analgesic or antimicrobial effects) .
- In Silico Docking : Predict binding affinities to target proteins (e.g., kinases or GPCRs) using molecular dynamics simulations .
Advanced: How should researchers address contradictory data in the pharmacological evaluation of this compound analogs?
Methodological Answer:
Contradictions often arise from variability in assay conditions or heterogeneity in compound batches. Strategies include:
- Meta-Analysis : Apply Higgins’ heterogeneity metrics (I, H) to quantify variability across studies .
- Dose-Response Replication : Test compounds across multiple concentrations (e.g., 0.1–100 µM) in orthogonal assays (e.g., enzymatic vs. cell-based) .
- Batch Consistency Checks : Use HPLC and LC-MS to confirm compound purity and exclude degradation products as confounding factors .
Advanced: What strategies optimize the regioselectivity of methyl group introduction in this compound synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Catalytic Systems : Use Pd/Cu catalysts for directed C-H methylation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor methylation at electron-deficient positions .
- Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic competition between multiple reaction pathways .
Advanced: How can impurity profiling be systematically conducted for this compound?
Methodological Answer:
Follow pharmacopeial guidelines:
- Threshold Limits : Total impurities ≤0.5% (w/w), with individual impurities ≤0.1% .
- Chromatographic Methods : Use gradient HPLC with UV detection (e.g., 254 nm) and reference standards for quantification .
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies degradation pathways (e.g., oxidation of the morpholine ring) .
Advanced: What computational tools are effective in predicting the physicochemical properties of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility and logP using tools like GROMACS or Schrödinger Suite.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity profiles .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound analogs?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo® for kinase targets) .
- Cell Viability Assays : MTT or resazurin assays in cancer/primary cell lines (e.g., IC determination) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCR targets) .
Advanced: How can mechanistic studies elucidate the dual central/peripheral activity of this compound derivatives?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration : Assess using parallel artificial membrane permeability assays (PAMPA-BBB) .
- Pharmacokinetic Profiling : Measure plasma/brain tissue ratios in rodent models post-administration .
- Receptor Localization : Immunohistochemistry or autoradiography to map target distribution in CNS vs. peripheral tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
